molecular formula C12H16BrNO B1443928 [3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine CAS No. 1483848-06-1

[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine

Cat. No. B1443928
M. Wt: 270.17 g/mol
InChI Key: YPPGQUVBORUEOB-UHFFFAOYSA-N
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Description

“[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the public domain. It’s important to note that it belongs to a class of compounds known as cycloalkanes, which are cyclic hydrocarbons2. These compounds only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring2.



Synthesis Analysis

The synthesis of “[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine” is not explicitly detailed in the available resources. However, related compounds such as “(3-bromo-4-methoxyphenyl)methanamine” have been mentioned1. The synthesis of such compounds often involves complex organic chemistry reactions, and the exact process can vary based on the desired yield, purity, and other factors.



Molecular Structure Analysis

The molecular structure of “[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine” is not directly available. However, the InChI code for a related compound, “(3-bromo-4-methoxyphenyl)methanamine”, is provided1. This code represents the structure of the molecule in a standard format, which can be used to generate a 3D model of the molecule.



Chemical Reactions Analysis

The specific chemical reactions involving “[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine” are not detailed in the available resources. However, compounds with similar structures can undergo various types of reactions, such as free radical bromination and nucleophilic substitution3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine” are not explicitly mentioned in the available resources. However, related compounds such as “(3-bromo-4-methoxyphenyl)methanamine” have been referenced1.


Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine and similar compounds have been explored in the field of heterocyclic chemistry. For instance, Martins et al. (2013) investigated brominated trihalomethylenones as versatile precursors for synthesizing various pyrazoles through cyclocondensation reactions, showcasing the potential of brominated compounds in synthesizing complex heterocycles (Martins et al., 2013).

Advancement in Organic Synthesis

Kuroda and Kobayashi (2015) developed a two-step synthesis process for 1-substituted 3-alkoxy-1H-isoindoles, utilizing 2-(dialkoxymethyl)phenyllithium compounds. This research highlights the role of brominated compounds in facilitating novel synthetic routes in organic chemistry (Kuroda & Kobayashi, 2015).

Catalytic Applications

Roffe et al. (2016) demonstrated the use of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives in creating unsymmetrical NCN′ pincer palladacycles, which showed good catalytic activity and selectivity. This study exemplifies the utility of brominated compounds in catalysis (Roffe et al., 2016).

Exploration in Photodynamic Therapy

Basu et al. (2014) investigated Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine for use in photodynamic therapy, showcasing the potential of such compounds in medical applications, particularly in cancer treatment (Basu et al., 2014).

Safety And Hazards

The safety and hazards associated with “[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine” are not detailed in the available resources. It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with compounds that are not well-studied.


Future Directions

The future directions for research on “[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine” are not specified in the available resources. However, cycloalkanes and related compounds are of interest in various fields, including organic chemistry and medicinal chemistry2. Further research could explore the synthesis, properties, and potential applications of these compounds.


Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, further research and laboratory analysis would be required.


properties

IUPAC Name

[3-bromo-4-(cyclobutylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-6-10(7-14)4-5-12(11)15-8-9-2-1-3-9/h4-6,9H,1-3,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPGQUVBORUEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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